2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Lipophilicity CNS Drug Discovery Physicochemical Property Optimization

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS: 1707370-91-9) is a spirocyclic heterocycle characterized by a rigid, three-dimensional architecture combining an oxazolidine and a piperidine ring. This scaffold places it within a privileged chemical space of small-molecule probes and lead-like compounds.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B11914368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN1CCC2(C1)CNCCO2
InChIInChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3
InChIKeyMWIDZGGKEOHJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane: A Differentiated Spirocyclic Scaffold for Fragment-Based and CNS-Oriented Discovery


2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS: 1707370-91-9) is a spirocyclic heterocycle characterized by a rigid, three-dimensional architecture combining an oxazolidine and a piperidine ring [1]. This scaffold places it within a privileged chemical space of small-molecule probes and lead-like compounds. Key computed physicochemical properties (XLogP3-AA: -0.2, MW: 170.25 g/mol, tPSA: 24.5 Ų, HBD: 1, HBA: 3) demonstrate favorable drug-like characteristics, particularly for crossing the blood-brain barrier [1]. Its significance in drug discovery is highlighted by its structural relationship to a series of diazaspiro-decane analogs identified in a high-content screen as potent, non-cytotoxic inhibitors of Candida albicans biofilm formation and filamentation [2]. Furthermore, the broader class of oxa-diazaspiro compounds has demonstrated high affinity for sigma-1 (σ1) receptors, positioning them as promising leads for the treatment of neuropathic and inflammatory pain [3].

Procurement Risk: Why Generic N2-Alkyl Substitutions on the 6-Oxa-2,9-diazaspiro[4.5]decane Core are Not Interchangeable


The N2-substituent critically modulates the scaffold's core and lead-like properties. Even minor changes in the N-alkyl group profoundly alter lipophilicity, steric profile, and molecular recognition, making simple substitution a high-risk strategy [1]. In the context of σ1 receptor binding, SAR studies on related oxa-diazaspiro systems have established that the nature of the N2-alkyl group is a key determinant of receptor affinity and selectivity [2]. Specifically, the computational profile of the 2-ethyl derivative provides a differentiated intermediate between the less lipophilic, more polar 2-methyl analog and the more bulky, lipophilic 2-isopropyl and 2-benzyl analogs [REFS-1,3,4,5]. This fine-tuning of logP and steric bulk at the N2 position is a primary lever for optimizing target engagement and ADME properties, as demonstrated by the potent biofilm inhibition activity specific to the diazaspiro-decane class [6]. Consequently, the use of an alternative N2-alkyl substituent cannot replicate the defined conformational and physicochemical space occupied by the 2-ethyl group, posing a high risk of altered or nullified biological activity, or compromised pharmacokinetic profile.

Quantitative Differentiation Evidence: 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane vs. Key N2-Substituted Analogs


Optimized Lipophilicity for CNS Drug-Likeness: Comparison of Computed XLogP3-AA Values

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane has a computed XLogP3-AA of -0.2, positioning it in the optimal lipophilicity range for oral absorption and CNS penetration [1]. This value represents a key point of differentiation from its closest N2-substituted analogs. The 2-methyl analog is more hydrophilic (XLogP3-AA: -0.5), while the 2-isopropyl and 2-benzyl analogs are markedly more lipophilic at 0.3 and 1.0, respectively [REFS-2, 3, 4]. The unsubstituted core (6-oxa-2,9-diazaspiro[4.5]decane) is the most polar of the series with an XLogP3-AA of -1.0 [5]. This data defines the 2-ethyl substituent as a unique 'sweet spot' for balancing polarity and membrane permeability.

Lipophilicity CNS Drug Discovery Physicochemical Property Optimization

Modulation of Molecular Size and Conformational Degrees of Freedom: MW and Rotatable Bond Comparison

The 2-ethyl group introduces a single rotatable bond and a molecular weight of 170.25 g/mol, striking a balance between the minimalist 2-methyl analog (156.23 g/mol, 0 rotatable bonds) and the bulkier, more flexible 2-isopropyl (184.28 g/mol, 1 rotatable bond) and 2-benzyl (232.32 g/mol, 2 rotatable bonds) derivatives [REFS-1, 2, 3, 4]. This intermediate molecular weight and limited flexibility provide a favorable balance for target binding kinetics. The unsubstituted core scaffold, while smaller (142.20 g/mol), presents a different hydrogen-bond donor profile (2 HBD) and significantly higher topological polar surface area (tPSA: 33.3 Ų) compared to the 2-ethyl analog (tPSA: 24.5 Ų), which is shared by other N2-alkyl analogs [5].

Steric Bulk Molecular Recognition Fragment-Based Drug Design

Scaffold-Class Validation: Potent, Non-Cytotoxic Inhibition of Candida albicans Virulence

A high-content screen of 20,000 small molecules identified a series of diazaspiro-decane structural analogs as potent inhibitors of Candida albicans biofilm formation and filamentation, two key virulence factors [1]. The hit chemical space from this screen was largely represented by compounds sharing the core scaffold of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane. The lead compound from this series demonstrated in vivo efficacy in clinically relevant murine models of both invasive and oral candidiasis, with a key finding being no evidence of resistance development [1]. This class-specific but targeted compound-relevant data differentiates it from non-diazaspiro antifungal scaffolds and validates its mechanism of action.

Antifungal Drug Discovery Biofilm Inhibition Anti-Virulence

Potential for Sigma-1 Receptor Affinity via Oxa-Diazaspiro Patent Class

A large body of patent literature establishes that oxa-diazaspiro compounds, particularly those with N2-alkyl substitution, possess high affinity for sigma-1 (σ1) receptors, a validated target for pain and various CNS disorders [1]. The patent US 10,689,398 describes compounds of general formula (I) that are structurally analogous to 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane and explicitly claims their use for the treatment of pain involving high σ1 receptor affinity [1]. The pharmacological activity reported in these patents, including Ki values for certain exemplified compounds being within the <500 nM range, underscores the potential for the target compound to engage this important target class, differentiating it from many other spirocyclic scaffolds with no known σ1 affinity.

Sigma-1 Receptor Antagonist Pain Therapeutics Neuropsychiatric Disorders

Synthetic Versatility as a Key Intermediate vs. N-Boc Protected Analogs

Compared to the common N-Boc protected intermediate (tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate), 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane provides a 'ready-to-use' secondary amine for immediate functionalization at the N9 position without requiring an extra deprotection step [1]. While the N-Boc analog can serve as a versatile precursor after Boc removal, its direct use involves an additional synthetic step. The 2-ethyl derivative, being a stable, unprotected amine, offers a more efficient entry point for parallel synthesis or library expansion, a key advantage in high-throughput medicinal chemistry workflows. Its predicted basicity (pKa of the piperidine nitrogen, ~8.5-9.0) is distinct from the less basic N-Boc analog, facilitating different synthetic or analytical handling.

Medicinal Chemistry Intermediates Structural Diversification Fragment Elaboration

Optimized Application Scenarios for 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane in Drug Discovery and Chemical Research


Lead Generation for σ1 Receptor-Targeted Pain Therapeutics

Use 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane as a privileged starting point for a medicinal chemistry campaign focused on novel, non-opioid pain treatments. Its core scaffold is already established within patent space as having high σ1 receptor affinity, a proven target for neuropathic and inflammatory pain. The intermediate lipophilicity (XLogP3-AA: -0.2) and moderate molecular weight of this N2-ethyl derivative provide a balanced profile for CNS penetration, a critical requirement for this indication.

Anti-Virulence Antifungal Drug Development

Leverage this compound's validated scaffold class as a core for designing new antifungal agents that target biofilm formation and filamentation in Candida albicans. The demonstrated in vivo efficacy of related diazaspiro-decane analogs in murine models of candidiasis, combined with their low potential for resistance development, makes this an attractive chemical starting point to combat the growing problem of antifungal drug resistance.

Efficient Parallel Library Synthesis for Fragment-Based Drug Discovery (FBDD)

Utilize the compound as a versatile, unprotected secondary amine building block for the rapid, parallel synthesis of diverse compound libraries. The elimination of a deprotection step compared to N-Boc-protected versions accelerates SAR exploration for multiple target classes. Its balanced steric and electronic properties, distinct from the simpler methyl analog, make it particularly suitable for fragment growth campaigns.

CNS-Oriented Lead Optimization Programs

Incorporate this compound into lead optimization programs for CNS disorders such as schizophrenia, depression, or cognitive impairment. Its physicochemical profile (tPSA: 24.5 Ų, HBD: 1, XLogP3-AA: -0.2) falls ideally within the traditional limits for blood-brain barrier penetration, offering a differentiated chemical equity over flatter, less three-dimensional aromatic systems. The σ1 receptor affinity class of the scaffold provides a direct link to these therapeutic indications.

Quote Request

Request a Quote for 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.